![molecular formula C17H17F3N2O3S B2425680 N-(2-(2,4-dioxothiazolidin-3-yl)cyclohexyl)-2-(trifluoromethyl)benzamide CAS No. 1206994-36-6](/img/structure/B2425680.png)
N-(2-(2,4-dioxothiazolidin-3-yl)cyclohexyl)-2-(trifluoromethyl)benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
N-(2-(2,4-dioxothiazolidin-3-yl)cyclohexyl)-2-(trifluoromethyl)benzamide, also known as rosiglitazone, is a medication used to treat type 2 diabetes. It belongs to the thiazolidinedione class of drugs and works by increasing the sensitivity of the body's cells to insulin. In addition to its clinical use, rosiglitazone has also been studied for its potential applications in scientific research.
Scientific Research Applications
Analgesic and Anti-Inflammatory Properties
The compound has been investigated for its analgesic and anti-inflammatory effects. Pharmacological tests conducted on a carrageenan-induced inflammation model revealed statistically significant results. All N-hetaryl(aryl)alkyl-4-methyl-2,2-dioxo-1H-2λ6,1-benzothiazine-3-carboxamides demonstrated potent analgesic and anti-inflammatory properties. Notably, some of these compounds surpassed the efficacy of well-known drugs like Lornoxicam and Diclofenac in the same doses .
Cytotoxic Activity
Certain derivatives of this compound exhibit cytotoxicity against cancer cells. For instance, N-({5-[(2-methoxybenzylidene)amino]-1,3,4-thiadiazol-2-yl}sulfonyl)benzamide and N-({5-[(furan-2-ylmethylidene)amino]-1,3,4-thiadiazol-2-yl}sulfonyl)benzamide demonstrated remarkable activity against breast cancer and lung cancer cell lines, respectively .
Synthetic Chemistry and One-Pot Synthesis
Researchers have explored the synthetic chemistry of this compound. A convenient and highly effective “one-pot synthesis” method has been proposed. It involves the initial reaction of 4-methyl-2,2-dioxo-1H-2λ6,1-benzothiazine-3-carboxylic acid with N,N’-carbonyldiimidazole in anhydrous N,N-dimethylformamide. Subsequent amidation with hetarylalkyl- or benzylamines in the same solvent yields the desired N-hetaryl(aryl)alkyl-4-methyl-2,2-dioxo-1H-2λ6,1-benzothiazine-3-carboxamides .
Spectroscopic Characterization
The peculiarities of the 1H- and 13C-NMR spectra of these compounds have been discussed. Additionally, their electrospray ionization liquid chromatography-mass spectrometry (LC-MS) spectra have been analyzed .
Heterocyclic Chemistry in Drug Design
This compound falls within the realm of heterocyclic chemistry, which plays a crucial role in drug design. Understanding its molecular conformations and interactions can inform the development of novel therapeutic agents .
(2,4-Dioxo-1,3-thiazolidin-3-yl)acetic Acid Derivatives
While not directly related to the compound , it’s worth noting that (2,4-dioxo-1,3-thiazolidin-3-yl)acetic acid derivatives have also been studied. These compounds may have distinct applications and properties .
properties
IUPAC Name |
N-[2-(2,4-dioxo-1,3-thiazolidin-3-yl)cyclohexyl]-2-(trifluoromethyl)benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17F3N2O3S/c18-17(19,20)11-6-2-1-5-10(11)15(24)21-12-7-3-4-8-13(12)22-14(23)9-26-16(22)25/h1-2,5-6,12-13H,3-4,7-9H2,(H,21,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RXXUIOPSZPWCRO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C(C1)NC(=O)C2=CC=CC=C2C(F)(F)F)N3C(=O)CSC3=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17F3N2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
386.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-(2,4-dioxothiazolidin-3-yl)cyclohexyl)-2-(trifluoromethyl)benzamide |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.